molecular formula C13H8BrN3O4 B3748626 3-(5-Bromofuran-2-yl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole

3-(5-Bromofuran-2-yl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B3748626
M. Wt: 350.12 g/mol
InChI Key: VJXANKHYBVAAHQ-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-yl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a combination of furan, nitrophenyl, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Feist-Benary synthesis.

    Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the reaction of a hydrazide with a nitrile or carboxylic acid derivative.

    Coupling Reactions: The bromofuran and nitrophenyl groups are coupled to the oxadiazole ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the furan ring may lead to the formation of furanones or other oxygenated derivatives.

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: Substitution of the bromine atom results in various substituted furan derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Medicinal Chemistry: Compounds with similar structures have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Medicine

    Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromofuran-2-yl)-5-phenyl-1,2,4-oxadiazole
  • 3-(5-Bromofuran-2-yl)-5-(2-nitrophenyl)-1,2,4-oxadiazole
  • 3-(5-Bromofuran-2-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole

Uniqueness

3-(5-Bromofuran-2-yl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O4/c1-7-8(3-2-4-9(7)17(18)19)13-15-12(16-21-13)10-5-6-11(14)20-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXANKHYBVAAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Bromofuran-2-yl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(5-Bromofuran-2-yl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 3
3-(5-Bromofuran-2-yl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 4
3-(5-Bromofuran-2-yl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 5
3-(5-Bromofuran-2-yl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 6
3-(5-Bromofuran-2-yl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole

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